1-Hydroxynaphthalene-2-carbonitrile
Description
Contextualization of the Naphthalene (B1677914) Framework in Organic Synthesis
Naphthalene, the simplest polycyclic aromatic hydrocarbon, consists of two fused benzene (B151609) rings. rasayanjournal.co.instudysmarter.co.uk This extended π-electron system imparts distinct chemical characteristics compared to simpler monocyclic arenes. The naphthalene framework serves as a fundamental scaffold in the design and synthesis of numerous organic compounds. rasayanjournal.co.in Its derivatives are integral to the production of dyes, pigments, surfactants, and polymers. In medicinal chemistry, the naphthalene nucleus is a common feature in many therapeutic agents due to its ability to interact with biological targets. rasayanjournal.co.in The reactivity of the naphthalene ring allows for a variety of substitution reactions, leading to a diverse array of functionalized derivatives. studysmarter.co.uk
Significance of Hydroxylated and Nitrile-Containing Naphthalene Derivatives
The introduction of hydroxyl and nitrile groups onto the naphthalene scaffold significantly enhances its chemical versatility and potential utility.
Hydroxylated Naphthalene Derivatives (Naphthols): The hydroxyl group, as seen in naphthols, is a powerful activating group in electrophilic aromatic substitution reactions. It also allows for the formation of ethers and esters, providing a handle for further molecular elaboration. Hydroxylated naphthalenes are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and antioxidants. rasayanjournal.co.in Furthermore, the hydroxyl group can participate in hydrogen bonding, influencing the solid-state structure and solubility of the molecule. The enzymatic hydroxylation of naphthalene is a known biological process, often proceeding through an epoxide intermediate to form naphthols. nih.gov
Nitrile-Containing Naphthalene Derivatives: The nitrile group is a versatile functional group in organic synthesis. wikipedia.org It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. wikipedia.org The strong electron-withdrawing nature of the nitrile group influences the electronic properties of the naphthalene ring system. Nitrile-containing compounds are found in numerous pharmaceuticals and are valuable for their ability to act as covalent inhibitors by reacting with cysteine or serine residues in proteins. nih.gov
The combination of both a hydroxyl and a nitrile group in 1-hydroxynaphthalene-2-carbonitrile creates a molecule with a rich and varied reactivity profile, making it a valuable building block for combinatorial chemistry and the synthesis of heterocyclic compounds. rasayanjournal.co.in
Overview of Research Trajectories for this compound
Research involving this compound and its isomers has primarily focused on their synthesis and utilization as precursors for more complex molecular architectures. Key research areas include:
Synthesis of Heterocyclic Compounds: A significant body of research has explored the use of hydroxylated naphthalene carbonitriles in multicomponent reactions to synthesize novel heterocyclic systems, such as naphthofurans and pyridines. rasayanjournal.co.in These reactions often take advantage of the reactivity of both the hydroxyl and nitrile functionalities.
Medicinal Chemistry: Derivatives of hydroxynaphthalene carbonitriles have been investigated for their potential biological activities. For instance, related N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides have been studied for their antimicrobial properties against intestinal bacteria. mdpi.com The core structure is seen as a privileged scaffold for the development of new therapeutic agents.
Materials Science: The electronic properties conferred by the electron-donating hydroxyl group and the electron-withdrawing nitrile group make these compounds interesting for applications in materials science, such as in the development of fluorescent materials and organic electronics. researchgate.net
The synthetic accessibility of this compound and its isomers, coupled with their versatile reactivity, ensures their continued importance in the exploration of new chemical entities with diverse applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hydroxynaphthalene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXUIBZLBWCUNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501729 | |
| Record name | 1-Hydroxynaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67176-26-5 | |
| Record name | 1-Hydroxynaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxy-2-naphthonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Transformations of 1 Hydroxynaphthalene 2 Carbonitrile
Reactions Involving the Nitrile Functional Group
The nitrile group is a stable but reactive functional group that can undergo several important transformations, including hydrolysis, reduction, and nucleophilic addition. numberanalytics.com The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to attack by nucleophiles. fiveable.me
Hydrolysis to Carboxylic Acid Derivatives (e.g., 1-hydroxy-2-naphthoic acid)
The nitrile group of 1-Hydroxynaphthalene-2-carbonitrile can be hydrolyzed to form 1-hydroxy-2-naphthoic acid. This transformation can be achieved under either acidic or basic conditions. chemistrysteps.com
Under acidic conditions, the nitrogen atom of the nitrile is protonated, which increases the electrophilicity of the carbon atom. Subsequent attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylic acid. chemistrysteps.com
In a basic medium, a hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon to form an intermediate with a negative charge on the nitrogen. Protonation of this intermediate gives the imidic acid, which, as in the acidic pathway, tautomerizes to the amide that is subsequently hydrolyzed to the carboxylate salt. chemistrysteps.com Acidification of the salt then provides the final carboxylic acid product.
Reaction Scheme: Hydrolysis of this compound
| Reactant | Conditions | Product |
|---|
This table illustrates the general conditions for the hydrolysis of a nitrile to a carboxylic acid.
Reduction Reactions to Amines
The nitrile group can be reduced to a primary amine, yielding (1-hydroxynaphthalen-2-yl)methanamine. This is a common transformation for nitriles and can be accomplished using various reducing agents. wikipedia.org
One of the most effective reagents for this reduction is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to yield the primary amine. chemistrysteps.comlibretexts.org The mechanism involves the nucleophilic addition of hydride ions to the nitrile carbon. chemistrysteps.com
Catalytic hydrogenation is another widely used method. libretexts.org This process involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. wikipedia.orglibretexts.org This method is often considered more economical for large-scale production. wikipedia.org
Common Reducing Agents for Nitrile to Amine Conversion
| Reagent | Conditions | Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether 2. H₂O workup | Primary Amine |
| Catalytic Hydrogenation (H₂/Catalyst) | High pressure, high temperature | Primary Amine |
This table summarizes common methods for the reduction of nitriles to primary amines. wikipedia.orgnih.govorganic-chemistry.org
Nucleophilic Addition Reactions to the Nitrile
The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. fiveable.mechemeurope.com For instance, Grignard reagents (R-MgX) can add to the nitrile to form an imine intermediate after the initial addition. This intermediate can then be hydrolyzed to produce a ketone. chemistrysteps.com This reaction provides a pathway to synthesize ketones with a 1-hydroxynaphthyl moiety.
The reaction begins with the nucleophilic attack of the carbanion from the Grignard reagent on the nitrile carbon. This forms a magnesium salt of an imine, which is stable until water is added. The subsequent hydrolysis of the imine intermediate leads to the final ketone product. chemistrysteps.com
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is acidic and can be deprotonated to form a phenoxide ion. This enhances its nucleophilicity, allowing it to participate in various substitution and condensation reactions.
O-Alkylation and O-Acylation Reactions
O-Alkylation: The hydroxyl group can be alkylated to form ethers. A common method for this transformation is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves deprotonating the hydroxyl group with a base, such as sodium hydroxide, to form the corresponding naphthoxide ion. wvu.edukhanacademy.org This nucleophilic naphthoxide then reacts with an alkyl halide in an SN2 reaction to produce the ether. masterorganicchemistry.com The choice of a primary alkyl halide is crucial to favor the substitution reaction over elimination. masterorganicchemistry.com
O-Acylation: Similarly, the hydroxyl group can be acylated to form esters. This can be achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. libretexts.org The base neutralizes the hydrochloric acid or carboxylic acid byproduct. For phenols, the reaction with acyl chlorides is generally vigorous. libretexts.org Another method is the Fischer esterification, where the phenol (B47542) is heated with a carboxylic acid in the presence of a strong acid catalyst, though this method is generally less efficient for phenols compared to alcohols. masterorganicchemistry.com
Summary of O-Alkylation and O-Acylation Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| O-Alkylation (Williamson Ether Synthesis) | 1. Base (e.g., NaOH) 2. Alkyl Halide (R-X) | Naphthyl Ether |
This table provides a general overview of the reagents used for O-alkylation and O-acylation of phenolic compounds.
Condensation Reactions
The phenolic hydroxyl group can participate in condensation reactions, such as the Ullmann condensation, to form diaryl ethers. wikipedia.org In a typical Ullmann ether synthesis, a phenol is coupled with an aryl halide in the presence of a copper catalyst at high temperatures. wikipedia.orgorganic-chemistry.org The reaction often requires a base and is typically carried out in a high-boiling polar solvent. wikipedia.org Modern variations of this reaction may use soluble copper catalysts with ligands, which can lead to milder reaction conditions. wikipedia.org
The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and a copper(I) halide. organic-chemistry.org
Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Ring System
The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring system is dictated by the combined electronic effects of the hydroxyl (-OH) and cyano (-CN) substituents. Naphthalene itself is more reactive than benzene (B151609) towards electrophilic attack, with a preference for substitution at the 1-position (α-position) over the 2-position (β-position). wordpress.comlibretexts.org This preference is attributed to the greater stability of the carbocation intermediate formed during the α-attack, which can be stabilized by resonance structures that keep one of the benzene rings fully aromatic. libretexts.org
In the case of this compound, the substituents significantly influence this inherent reactivity. The hydroxyl group at the C-1 position is a powerful activating group, donating electron density to the aromatic system through resonance. msu.edulibretexts.org Conversely, the cyano group at the C-2 position is a deactivating group, withdrawing electron density from the ring via both inductive and resonance effects. organicchemistrytutor.com
The directing effects of these two groups are antagonistic. The -OH group is an ortho, para-director, while the -CN group is a meta-director. libretexts.orgorganicchemistrytutor.com Given that the hydroxyl group is one of the strongest activating groups, its directing influence is expected to dominate. msu.edu The -OH group at C-1 directs incoming electrophiles to the C-2 (ortho) and C-4 (para) positions. Since the C-2 position is already substituted with the cyano group, the primary site for electrophilic attack is the C-4 position.
While the cyano group deactivates the ring it is attached to, the strong activating nature of the hydroxyl group is sufficient to promote substitution at the C-4 position. Substitution at other positions is less likely. For instance, attack at the C-3 position would be meta to the activating -OH group and ortho to the deactivating -CN group, both of which are unfavorable. Attack on the second ring, at positions C-5, C-6, C-7, or C-8, is also less favored compared to the activated C-4 position. Studies on the chlorination of 1-naphthol (B170400) have shown that substitution readily occurs at the 2- and 4-positions, supporting the strong directing effect of the 1-hydroxyl group. rsc.org
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence | Predicted Major Product Position |
|---|---|---|---|---|
| Hydroxyl (-OH) | C-1 | Strongly Activating msu.edulibretexts.org | ortho, para-Director libretexts.org | C-4 |
| Cyano (-CN) | C-2 | Deactivating organicchemistrytutor.com | meta-Director organicchemistrytutor.com | N/A (overpowered by -OH) |
Cycloaddition Reactions (e.g., [2+2] cycloaddition pathways)
The naphthalene core of this compound can potentially participate in various cycloaddition reactions, which are powerful methods for constructing three-dimensional molecular architectures from two-dimensional aromatic precursors. researchgate.netnih.gov While specific studies on this compound are not prevalent, research on related naphthol and naphthalene derivatives provides insight into its potential reactivity.
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a known reaction pathway for naphthalene derivatives. For instance, the dearomative intramolecular [2+2] cycloaddition of 1-naphthol derivatives has been achieved through visible-light energy transfer catalysis. researchgate.netnih.govchemrxiv.org This suggests that the 1-hydroxynaphthalene moiety is capable of undergoing such transformations. Similarly, photochemical [2+2] cycloadditions have been reported for naphthalene acrylic acids, leading to the formation of cyclobutane (B1203170) rings. rsc.orgresearchgate.net These reactions highlight the potential for the double bonds within the naphthalene system of this compound to act as dienophiles or dienes under photochemical conditions.
[3+2] Cycloaddition: Naphthols have been shown to undergo formal [3+2] cycloaddition reactions. A notable example is the Brønsted acid-catalyzed reaction of 2-naphthols with donor-acceptor cyclopropanes, which yields naphthalene-fused cyclopentanes. frontiersin.org Although this involves 2-naphthols, it demonstrates the capacity of the hydroxylated naphthalene ring to participate in cycloaddition cascades. The presence of an electron-withdrawing cyano group on a 2-naphthol (B1666908) derivative was found to decrease the efficiency of this reaction, which might imply a similar effect for this compound. frontiersin.org
[4+2] Cycloaddition: The Diels-Alder, or [4+2] cycloaddition, is a fundamental reaction in organic synthesis. Naphthalenes can serve as the diene component in these reactions, typically requiring specific conditions to overcome the aromatic stabilization energy. researchgate.net Visible-light photocatalysis has emerged as a mild and efficient method for promoting intermolecular dearomative [4+2] cycloadditions of naphthalenes with alkenes, yielding bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.govchemrxiv.org The synthesis of polycyclic naphthols has also been achieved through tandem photoenolization Diels-Alder reactions. rsc.org These examples indicate that the naphthalene core is a viable diene for [4+2] cycloadditions under appropriate catalytic conditions.
Table 2: Examples of Cycloaddition Reactions in Related Naphthalene Systems
| Cycloaddition Type | Naphthalene Reactant Type | Key Findings |
|---|---|---|
| [2+2] Cycloaddition | 1-Naphthol derivatives | Achieved via visible-light energy transfer catalysis (intramolecular). researchgate.netnih.govchemrxiv.org |
| [2+2] Cycloaddition | Naphthalene acrylic acids | Photochemical reaction leads to cyclobutane products. rsc.orgresearchgate.net |
| [3+2] Cycloaddition | 2-Naphthols | React with donor-acceptor cyclopropanes in the presence of a Brønsted acid. frontiersin.org |
| [4+2] Cycloaddition | Naphthalenes | Intermolecular reaction with alkenes via visible-light photocatalysis. nih.govchemrxiv.org |
Mechanistic Investigations of Reactions Involving 1 Hydroxynaphthalene 2 Carbonitrile
Elucidation of Reaction Pathways and Transition States
The formation of 3-arylmethyl-1-hydroxynaphthalene-2-carbonitriles from the reaction of 2-bromo-1-naphthol with arylacetonitriles in the presence of a strong base like lithium tetramethylpiperidide (LiTMP) proceeds through a complex reaction pathway. rsc.org This transformation is not a simple substitution but involves a tandem addition-rearrangement sequence. rsc.org The key to understanding this pathway lies in the in-situ generation of a highly reactive intermediate, an aryne. rsc.org
The reaction is initiated by the deprotonation of both the hydroxyl group of 2-bromo-1-naphthol and the α-carbon of the arylacetonitrile by the strong base. The resulting lithium salt of the bromo-naphthol then undergoes elimination of lithium bromide to form the aryne intermediate, specifically 2,3-didehydronaphthalene 1-oxide. rsc.org The lithiated arylacetonitrile, which exists as an N-lithiated ketenimine, then adds to this aryne. rsc.org
A critical aspect of this pathway is the non-synchronous [2+2] cycloaddition of the N-lithiated ketenimine to the aryne. rsc.org This suggests a stepwise process where one bond is formed before the other, leading to a four-membered ring intermediate which then rearranges to the final product. The transition state for this cycloaddition is influenced by chelation between the lithium cation of the aryne's oxide group and the incoming nucleophile, which helps to orient the reactants and facilitate the reaction. rsc.org
Identification and Characterization of Reaction Intermediates
The mechanistic pathway for the synthesis of 3-arylmethyl-1-hydroxynaphthalene-2-carbonitriles is characterized by the formation of distinct and highly reactive intermediates.
N-lithiated ketenimines: These intermediates are formed from the reaction of arylacetonitriles with a strong base like LiTMP. The base abstracts a proton from the carbon atom alpha to the nitrile group, leading to a resonance-stabilized anion. This anion can exist in equilibrium with its ketenimine tautomer, which is then lithiated on the nitrogen atom. The presence of these N-lithiated ketenimines is crucial as they act as the nucleophilic species that attack the aryne intermediate. rsc.org
2,3-didehydronaphthalene 1-oxide: This aryne intermediate is generated from 2-bromo-1-naphthol through the action of a strong base. rsc.org The base first deprotonates the hydroxyl group, forming a lithium salt. Subsequent elimination of lithium bromide from this salt generates the highly strained triple bond characteristic of an aryne. The presence of the oxide group at the 1-position significantly influences the reactivity and regioselectivity of the aryne. Evidence for the existence of this intermediate was provided by trapping experiments. For instance, reacting 2-bromo-1-naphthol with lithium amides led to the formation of 3-amino-1-naphthols, which is consistent with the nucleophilic addition of the amide to the 2,3-didehydronaphthalene 1-oxide intermediate. rsc.org
Role of Catalysts and Reaction Conditions in Mechanism Direction
Catalysts and reaction conditions play a pivotal role in directing the mechanism of chemical reactions. In the synthesis of related naphthalene (B1677914) derivatives, the choice of catalyst and conditions can significantly influence the outcome. For instance, palladium-catalyzed cross-coupling reactions are a cornerstone for introducing nitrile groups into aromatic systems. The mechanism of these reactions typically involves an oxidative addition of an aryl halide to the palladium catalyst, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the nitrile product. The choice of palladium catalyst, such as Pd(PPh₃)₄, and the reaction temperature are critical parameters that can affect the efficiency and yield of the reaction.
In other instances, such as the synthesis of aryldihydronaphthalenes, the catalyst loading can impact the product distribution. nih.gov For example, in an intramolecular Heck coupling reaction, a lower loading of the palladium catalyst was found to suppress the formation of side products. nih.gov Similarly, iron catalysts have been shown to influence the ratio of aryldihydronaphthalenes to arylnaphthalenes, with the type of iron catalyst and its loading affecting the dehydrogenation process. nih.gov
Furthermore, multicomponent reactions for the synthesis of 2-hydroxynaphthyl pyrroles can be catalyzed by acids like citric acid or trichloroacetic acid under solvent-free conditions. uctm.edu The reaction proceeds through the formation of an ortho-quinone methide intermediate, which is generated by the acid-catalyzed reaction of β-naphthol with an aldehyde. uctm.edu The choice of catalyst and the absence of a solvent are key conditions that drive this particular reaction pathway. uctm.edu
Solvent Effects on Reaction Mechanisms
Solvents can profoundly influence reaction rates, pathways, and product selectivity. rsc.org The effect of a solvent can be multifaceted, ranging from direct participation in the reaction to altering the stability of reactants, transition states, and products. rsc.org
In reactions involving charged intermediates, such as the N-lithiated ketenimines and the aryne intermediate discussed earlier, the polarity of the solvent is a critical factor. Polar aprotic solvents like dimethylformamide (DMF) can enhance the nucleophilicity of anionic species, which can be beneficial in cyanation reactions. However, the choice of solvent can also be a trade-off. For example, while DMF may enhance nucleophilicity, less polar solvents might be preferred in later stages of a multi-step synthesis to reduce the formation of byproducts.
Studies on related hydroxy-naphthalene compounds have shown that solvent polarity can affect spectroscopic properties and photodynamics, indicating a strong interaction between the solvent and the molecule. researchgate.net For instance, in the case of 1'-hydroxy-2'-acetonaphthone, the emission spectrum is red-shifted in more polar solvents. researchgate.net This suggests that the solvent can stabilize the excited state differently depending on its polarity.
Furthermore, some organic solvents can directly participate in reaction mechanisms by scavenging radicals or influencing the regeneration of catalytic species. nih.gov While not specifically detailed for 1-hydroxynaphthalene-2-carbonitrile, these general principles of solvent effects are applicable and highlight the importance of careful solvent selection in any chemical transformation. rsc.org The ability of a solvent to stabilize or destabilize key intermediates and transition states can ultimately dictate the feasibility and outcome of a reaction. rsc.org
Spectroscopic Characterization and Structural Elucidation of 1 Hydroxynaphthalene 2 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of hydrogen atoms (protons) in a molecule. For 1-Hydroxynaphthalene-2-carbonitrile, one would expect to observe distinct signals for the six aromatic protons on the naphthalene (B1677914) ring and a separate signal for the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would provide critical information for assigning each proton to its specific position on the ring structure. However, no experimental ¹H NMR data for this specific compound could be located in the searched resources.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy maps the carbon skeleton of a molecule. For this compound, a ¹³C NMR spectrum would show 11 distinct signals: ten for the carbon atoms of the naphthalene ring and one for the carbon of the nitrile group. The chemical shifts of the carbon attached to the hydroxyl group (C-1), the carbonitrile group (C-2), and the nitrile carbon itself would be particularly characteristic. Unfortunately, specific ¹³C NMR data for this compound is not available in the public domain.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the protons around the naphthalene rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons (carbons with no attached protons) and piecing together the molecular fragments. chegg.com
Without the initial 1D NMR data, a discussion of the potential 2D NMR correlations for this compound would be purely hypothetical.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
A broad O-H stretching vibration for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.
A sharp C≡N stretching vibration for the nitrile group, usually appearing around 2220-2260 cm⁻¹.
C-H stretching vibrations for the aromatic ring protons, typically found just above 3000 cm⁻¹.
C=C stretching vibrations within the aromatic ring, in the 1450-1600 cm⁻¹ region.
A C-O stretching vibration, typically in the 1000-1260 cm⁻¹ range.
While the IR spectrum for the related compound 1-cyanonaphthalene cation has been studied for astrochemical purposes, showing a strong CN stretch at 2214.7 cm⁻¹, this data is for an ionized species and lacks the hydroxyl group, making it an unsuitable proxy. ed.ac.uk Specific, experimentally obtained IR spectra for neutral this compound were not found.
Mass Spectrometry (MS and High-Resolution MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.
The molecular weight of this compound (C₁₁H₇NO) is approximately 169.18 g/mol . A low-resolution mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 169. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement (e.g., 169.0528 for the [M]⁺ ion), confirming the elemental composition. orgsyn.org
The fragmentation pattern would be influenced by the stable naphthalene ring system and the functional groups. Common fragmentation pathways for aromatic compounds involve the loss of small, stable neutral molecules. For this compound, potential fragmentation could include the loss of CO (from the hydroxylated ring) and HCN (from the nitrile group). However, without experimental data, the specific fragmentation pathway and the relative abundances of the fragment ions remain unknown.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, particularly in conjugated systems. The naphthalene ring system is an extended chromophore, and its UV-Vis spectrum is expected to show multiple absorption bands corresponding to π → π* transitions. The presence of the hydroxyl and nitrile substituents will cause shifts in the positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands compared to unsubstituted naphthalene. The hydroxyl group typically causes a bathochromic (red) shift, while the effect of the nitrile group is more complex. Studies on related compounds, such as naphthol azo dyes, demonstrate how substituents influence the UV-Vis absorption spectra. researchgate.net However, specific experimental UV-Vis absorption data for this compound could not be located.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing crucial insights into molecular structure and intermolecular interactions. thepharmajournal.comresearchgate.net
While a crystal structure for this compound itself was not found in the search results, the structure of a related compound, 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, has been determined. mdpi.com This compound crystallizes in the monoclinic system with the space group P2₁/c. mdpi.com The analysis revealed the absence of intramolecular hydrogen bonding in the solid state; instead, intermolecular hydrogen bonds are formed. mdpi.com
In another study, the crystal structure of a Schiff base derived from 2-hydroxy-1-naphthaldehyde (B42665), C₁₁H₉NO₂, was reported. nih.gov This compound exhibits an intramolecular O—H⋯N hydrogen bond. nih.gov In the crystal structure, intermolecular O—H⋯O and C—H⋯O hydrogen bonds create a two-dimensional network. nih.gov
The crystallographic data for 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol is presented in the table below.
Table 2: Crystallographic Data for 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.7934(9) |
| b (Å) | 14.3002(14) |
| c (Å) | 8.4444(8) |
| β (deg) | 106.243(5) |
| V (ų) | 1367.3(2) |
| Z | 4 |
Other Advanced Spectroscopic Probes
Beyond fluorescence and X-ray crystallography, other advanced spectroscopic techniques can provide further structural and functional information. uts.edu.au For instance, infrared (IR) spectroscopy can be used to identify functional groups and study hydrogen bonding. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms.
While specific advanced spectroscopic studies on this compound were not identified in the search results, the general applicability of these techniques to naphthalene derivatives is well-established.
Theoretical and Computational Chemistry of 1 Hydroxynaphthalene 2 Carbonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-hydroxynaphthalene-2-carbonitrile. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Configuration Interaction at the Single Excitation (CIS) are instrumental in these investigations.
Density Functional Theory (DFT) has proven to be a powerful tool for studying the structural and spectral properties of organic compounds, including derivatives of naphthol. ijapm.orgmdpi.com DFT calculations, often using basis sets like 6-31G* and 6-311+G**, are employed to determine the geometrical, energetic, and vibrational characteristics of molecules. ijapm.org For instance, the B3LYP functional is commonly used for these purposes. ijapm.orgmdpi.com These calculations have been successfully used to analyze the vibrational force fields of a wide array of organic molecules. researchgate.net
Hartree-Fock (HF) , a foundational ab initio method, provides a basis for more complex calculations. While often less accurate than DFT for many applications due to its neglect of electron correlation, it is a crucial starting point for methods like Configuration Interaction. researchgate.net
Configuration Interaction at the Single Excitation (CIS) is a method used to study excited electronic states. This is particularly relevant for understanding the photophysical properties of molecules, such as their absorption and fluorescence spectra. Molecular orbital calculations at the single configuration Hartree-Fock level have been used to investigate the S0 and S1 states of substituted naphthalenes. researchgate.net
Electronic Structure Analysis
The electronic structure of this compound dictates its chemical reactivity and physical properties. Key aspects of this are the frontier molecular orbitals and the distribution of charge across the molecule.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orgnumberanalytics.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.orgmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.commalayajournal.org A smaller gap suggests higher reactivity. numberanalytics.com
For molecules like this compound, the HOMO and LUMO are typically distributed across the aromatic system. The specific distribution of these orbitals determines the sites of electrophilic and nucleophilic attack. Computational methods like DFT are used to calculate and visualize the HOMO and LUMO, providing insights into potential reaction pathways. numberanalytics.com The energies of these orbitals are also crucial in understanding charge transfer within the molecule. malayajournal.org
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
The distribution of electrons within a molecule is not uniform, leading to regions of varying electron density. This charge distribution can be analyzed through methods like Mulliken population analysis and visualized using Molecular Electrostatic Potential (MEP) maps. bhu.ac.in
Mulliken atomic charges provide a way to estimate the partial charge on each atom in a molecule. bhu.ac.in This information helps in understanding intermolecular interactions and reactive sites.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net Red regions on an MEP map indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions represent electron-deficient areas with positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net For substituted naphthalenes, the MEP map can reveal how the hydroxyl and cyano groups influence the electrostatic potential across the aromatic rings. researchgate.net
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. This involves modeling the entire reaction pathway, including the identification and characterization of transition states.
The synthesis of related compounds, such as 3-arylmethyl-1-hydroxynaphthalene-2-carbonitriles, has been proposed to proceed through a tandem addition-rearrangement pathway. rsc.org This involves the formation of an intermediate aryne, 2,3-didehydronaphthalene 1-oxide, which then reacts with a nucleophile. rsc.org Theoretical calculations can be used to support the proposed mechanism by evaluating the stability of intermediates and the energy barriers of transition states. rsc.org
For example, in the study of isomerization reactions of related spiropyrans, DFT calculations have been used to optimize the structures of ground and transition states. nih.gov The nature of these stationary points is confirmed by frequency calculations, and the reaction pathway is verified using intrinsic reaction coordinate (IRC) calculations. nih.gov This level of analysis allows for the determination of the rate-determining step in a multi-step reaction. nih.gov
Prediction and Interpretation of Spectroscopic Parameters
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as vibrational frequencies and NMR chemical shifts, which are essential for the structural characterization of this compound.
Vibrational Frequencies: DFT calculations are widely used to compute the vibrational frequencies of molecules. mdpi.comresearchgate.net The calculated frequencies, after appropriate scaling, can be compared with experimental data from FT-IR and FT-Raman spectroscopy to assign the observed vibrational modes. ijapm.org This analysis provides detailed information about the bonding and structure of the molecule.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of computational chemistry. rsc.org While various methods exist, including empirical additive schemes and machine learning models, quantum mechanical calculations, particularly DFT, offer a first-principles approach. rsc.orgbas.bgmdpi.comarxiv.org However, the computational cost of high-accuracy QM calculations can be significant. rsc.orgarxiv.org Machine learning techniques, sometimes trained on DFT-calculated data, are emerging as a faster alternative for predicting chemical shifts with good accuracy. rsc.orgmdpi.comarxiv.org
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and flexibility of this compound are determined by its conformational landscape and the presence of intramolecular interactions, such as hydrogen bonding.
Conformational Analysis: Molecules with rotatable bonds can exist in multiple conformations. Computational methods can be used to search for the most stable conformers by exploring the potential energy surface. researchgate.netnih.gov For substituted naphthalenes, the rotation of the hydroxyl group can lead to different rotamers (e.g., cis and trans), which may have distinct spectroscopic signatures. researchgate.net
Intramolecular Interactions: this compound has the potential for an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the cyano group. The presence and strength of such an interaction can significantly influence the molecule's conformation, stability, and properties. nih.govmdpi.com DFT calculations can be used to investigate the geometry and energetics of this hydrogen bond. mdpi.comnih.gov The formation of an intramolecular hydrogen bond can lead to a more planar and rigid structure. The strength of this bond can be assessed by analyzing geometric parameters (e.g., bond lengths and angles) and through theoretical approaches like Atoms in Molecules (AIM) theory. mdpi.com Such interactions can affect the molecule's physical properties, for instance, by reducing the availability of the hydroxyl group for intermolecular hydrogen bonding, which can influence properties like melting point. chemistryguru.com.sg
In-Depth Analysis of Solvent Effects on this compound in Computational Models Remains Elusive
While computational chemistry is a powerful tool for understanding how solvents influence the electronic structure, spectroscopic properties, and reactivity of molecules, it appears that this compound has not been the subject of such published investigations. General principles of computational solvent modeling are well-established. These models, ranging from implicit continuum models that represent the solvent as a uniform polarizable medium to explicit models that consider individual solvent molecules, are routinely used to predict changes in molecular geometries, vibrational frequencies, electronic absorption and emission energies, and other properties in different solvent environments.
For a molecule like this compound, which possesses both a hydroxyl group capable of hydrogen bonding and a polar nitrile group, significant solvent effects would be anticipated. In polar protic solvents, hydrogen bonding interactions with the hydroxyl and nitrile groups would likely lead to substantial shifts in its spectral and electronic properties. In aprotic polar solvents, dipole-dipole interactions would dominate. Computational models could, in theory, quantify these interactions, providing insights into solvatochromic shifts and the relative stability of the molecule in various media.
However, without specific research dedicated to this compound, any discussion of solvent effects remains purely speculative. The generation of detailed research findings and data tables, as requested, is not possible in the absence of primary scientific literature on the topic. Further experimental and computational studies are necessary to elucidate the specific interactions between this compound and different solvents and to build accurate predictive models of its behavior in solution.
Applications in Chemical Synthesis and Functional Materials
Precursor in the Synthesis of Organic Dyes and Pigments
1-Hydroxynaphthalene-2-carbonitrile is a key intermediate in the production of certain azo dyes. Azo dyes, characterized by the -N=N- functional group, constitute a significant class of industrial colorants. The synthesis typically involves a two-step process: diazotization of a primary aromatic amine, followed by an azo coupling reaction with a suitable coupling component. unb.cayoutube.com In this context, the hydroxynaphthalene moiety of this compound acts as the coupling component.
The general reaction involves coupling the diazonium salt with 1-naphthol (B170400) derivatives. unb.cabiotechjournal.in The presence of the electron-donating hydroxyl group on the naphthalene (B1677914) ring activates it for electrophilic aromatic substitution, facilitating the coupling reaction. The specific position of the coupling is directed by the existing substituents on the ring. The resulting azo compounds often exhibit vibrant colors, making them suitable for use as dyes. cuhk.edu.hk While 1-naphthol itself is a common precursor for various azo dyes, derivatives like this compound can be used to synthesize dyes with specific properties. wikipedia.org The nitrile group can influence the final color and properties, such as lightfastness and solubility, of the dye. For instance, Naphthol AS pigments are a class of azo pigments where a naphthol derivative is used. google.comgoogle.com
Intermediates for the Production of Advanced Fine Chemicals
The reactivity of the hydroxyl and nitrile groups makes this compound a versatile intermediate for synthesizing more complex organic molecules. These fine chemicals can find applications in pharmaceuticals, agrochemicals, and other specialty areas.
The hydroxyl group can undergo etherification and esterification reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations open up pathways to a wide array of derivatives. For example, the synthesis of various heterocyclic compounds can be achieved using this molecule as a starting material. Research has shown that related hydroxynaphthalene derivatives are precursors to a variety of useful compounds, including pharmaceuticals like nadolol (B74898) and sertraline. wikipedia.org While direct synthesis from this compound is not explicitly detailed in the provided results, its structural similarity to 1-naphthol suggests its potential as a precursor in analogous synthetic routes. The general class of naphthyridines, which are bicyclic heterocyclic compounds, has been explored for biomedical applications, and synthetic routes often involve the cyclization of substituted pyridines. nih.gov
Building Blocks for Polymeric and Supramolecular Materials
The bifunctional nature of this compound makes it a candidate for the synthesis of polymers and supramolecular assemblies. The hydroxyl group can be used for polycondensation or polyesterification reactions, while the nitrile group can participate in polymerization or be modified to introduce other functionalities.
Naphthol-containing compounds are recognized as viable precursors for producing novel polymers and resins. google.com These materials can exhibit enhanced thermal stability and other desirable physical properties. For example, naphthols can be used to produce dimers and polymers with hydroxyl groups available for further reactions, such as in the formation of polycarbonates. google.com The resulting polymers often have higher thermal degradation temperatures compared to their phenol-based counterparts. google.com Furthermore, dihydroxynaphthalene-based allomelanins, which are natural pigments, have inspired the creation of innovative technological materials with tailored structural and functional properties. acs.org This highlights the potential of naphthalene-based diols in materials science.
Ligand Design in Coordination Chemistry
The this compound scaffold is a valuable platform for designing ligands for coordination chemistry. The hydroxyl group and the nitrogen atom of the nitrile group can act as coordination sites for metal ions. More commonly, the nitrile group is chemically modified, for instance, by condensation with an aldehyde or amine, to create more complex Schiff base ligands.
Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) (a closely related compound) are well-known for their ability to form stable complexes with a variety of metal ions. researchgate.netresearchgate.net These ligands often act as bidentate or polydentate chelating agents, coordinating to metal ions through the phenolic oxygen and the imine nitrogen. researchgate.netnih.gov The resulting metal complexes have been investigated for their catalytic activity, biological properties, and potential applications in materials science. researchgate.net For instance, Schiff base complexes have been synthesized with transition metals like cobalt, nickel, and copper. nih.gov The specific structure of the ligand, including the substituents on the naphthalene ring, influences the geometry and properties of the resulting metal complex. rsc.orgresearchgate.net
Role in Chemical Transformations Relevant to Environmental Contexts
In environmental science, hydroxynaphthalene derivatives are studied as degradation products of polycyclic aromatic hydrocarbons (PAHs) like naphthalene. nih.govethz.ch Microbial degradation of naphthalene in soil and water can lead to the formation of various hydroxylated intermediates, including 1-naphthol. nih.govfrontiersin.orgscience.gov While this compound itself is not explicitly mentioned as a primary degradation product in the provided search results, the study of such derivatives is crucial for understanding the environmental fate of PAHs.
Future Research Directions and Emerging Areas
Development of Sustainable and Green Synthetic Methodologies
The synthesis of naphthalene (B1677914) derivatives has traditionally involved methods that are often not aligned with the principles of green chemistry. Future research must prioritize the development of environmentally benign and sustainable routes to 1-Hydroxynaphthalene-2-carbonitrile and its derivatives. The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts, provide a framework for this endeavor. instituteofsustainabilitystudies.com
Current research in related naphthalene compounds has demonstrated the feasibility of green approaches. For instance, one-pot, three-component reactions under solvent-free conditions have been successfully employed for the synthesis of 1-amidoalkyl-2-naphthols, which are structurally related to the target compound. arcjournals.org, researchgate.net These methods often utilize recyclable, eco-friendly catalysts like SO3H-carbon or are performed using energy-efficient techniques like "Grindstone Chemistry". arcjournals.org, ijcmas.com
Future work should focus on adapting these multicomponent strategies for the synthesis of this compound. This could involve a one-pot reaction combining 2-naphthol (B1666908), a cyanide source, and an appropriate third component, catalyzed by a recyclable solid acid. arcjournals.org, researchgate.net The goal is to improve process efficiency, reduce waste generation (as measured by metrics like the E-factor), and minimize the use of hazardous reagents and solvents, which are persistent challenges in the chemical industry. instituteofsustainabilitystudies.com, sci-hub.se
Table 1: Comparison of Synthetic Methodologies for Naphthalene Derivatives
| Feature | Traditional Synthesis | Potential Green Synthesis | Key Advantages of Green Approach |
|---|---|---|---|
| Reaction Type | Multi-step, often with protection/deprotection | One-pot, multicomponent reactions researchgate.net | Improved process efficiency, reduced time instituteofsustainabilitystudies.com |
| Solvents | Often uses volatile organic compounds (VOCs) | Solvent-free conditions or green solvents (e.g., water) arcjournals.org | Reduced environmental pollution and disposal costs instituteofsustainabilitystudies.com |
| Catalysts | Homogeneous mineral acids, stoichiometric reagents | Recyclable solid acids (e.g., SO3H-carbon), biodegradable catalysts arcjournals.org, researchgate.net | Catalyst reusability, reduced waste, milder conditions |
| Energy | Often requires high temperatures and prolonged heating | Microwave irradiation, mechanical grinding ("Grindstone Chemistry") ijcmas.com, researchgate.net | Lower energy consumption, faster reaction rates |
| Waste | High E-factor (Environmental Factor), significant by-products | Low E-factor, high atom economy sci-hub.se | Waste prevention, cost savings instituteofsustainabilitystudies.com |
Exploration of Novel Reactivity Patterns for Diversification
The functional groups of this compound—the hydroxyl (-OH) and the nitrile (-CN)—are gateways to a vast chemical space. While their basic reactivity is known, exploring their combined influence and novel reaction pathways is a key area for future research. The hydroxyl group can undergo oxidation to form quinones or participate in substitutions to yield ethers and esters, while the nitrile group is a versatile precursor for amines (via reduction), carboxylic acids (via hydrolysis), and various heterocycles through cyclization reactions.
Future investigations should focus on exploiting these groups in tandem to build molecular diversity. For example:
Tandem Reactions: Designing sequences where an initial reaction at one site triggers a subsequent transformation at the other. The hydroxyl group's electron-donating nature can influence the reactivity of the nitrile group, a phenomenon that can be harnessed for regioselective synthesis.
Multicomponent Reactions (MCRs): Using the nitrile group as a key component in MCRs to rapidly construct complex molecular scaffolds. The synthesis of 2-Aryl-2,3-dihydronaphtho[2,1-b]furo[3,2-b]pyridin-4(1H)-ones from 2-hydroxy-1-naphthonitrile (B3053296) is an example of how the nitrile functionality can be used to build fused heterocyclic systems. rasayanjournal.co.in
Photochemical Reactivity: Investigating the photochemical properties of the molecule, as the extended π-system of the naphthalene core suggests potential for light-induced reactions, a largely unexplored area for this specific compound.
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insights
A profound understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing new applications. The integration of advanced analytical methods with computational chemistry offers a path to this deeper insight.
Spectroscopic Analysis: While standard techniques like NMR, IR, and mass spectrometry are used for basic characterization, advanced methods can provide more nuanced information. nih.gov, nih.gov Future studies could employ:
2D NMR Techniques: Techniques such as HSQC and HMBC can unambiguously confirm assignments and reveal through-bond and through-space correlations, providing a detailed picture of the molecular structure.
Solid-State NMR: To study the crystalline packing and intermolecular interactions, which can influence the material's bulk properties.
Time-Resolved Spectroscopy: To investigate the dynamics of excited states and potential photochemical transformations.
Computational Modeling: In silico methods are invaluable for exploring molecular properties that are difficult to measure experimentally. For related 1-hydroxynaphthalene derivatives, molecular docking and molecular dynamics (MD) simulations have been used to predict binding interactions with biological targets. nih.gov, nih.gov For this compound, future research should leverage:
Density Functional Theory (DFT): To calculate electron density distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps, which are crucial for predicting sites of electrophilic and nucleophilic attack.
Transition State (TS) Calculations: To model reaction pathways, calculate activation energies, and understand reaction mechanisms, thereby guiding the development of more efficient syntheses. acs.org
Molecular Dynamics (MD) Simulations: To study its behavior in different solvent environments and its potential interactions with other molecules or materials, providing insight into its solvation and self-assembly properties. acs.org
Table 2: Application of Advanced Techniques for Deeper Insights
| Technique | Type | Information Gained | Potential Application for this compound |
|---|---|---|---|
| 2D NMR (e.g., HMBC, NOESY) | Spectroscopic | Detailed connectivity, through-space proton proximities, conformational analysis. | Unambiguous structural elucidation; study of rotational barriers and preferred conformations. |
| Density Functional Theory (DFT) | Computational | Electronic structure, orbital energies, reactivity indices, reaction mechanisms. researchgate.net | Predicting reactivity, guiding synthetic strategies, understanding electronic properties. |
| Molecular Dynamics (MD) Simulation | Computational | Dynamic behavior, intermolecular interactions, solvation effects, binding stability. nih.gov | Probing interactions with biological targets or materials; predicting solubility and aggregation. |
| Time-Resolved Spectroscopy | Spectroscopic | Excited-state dynamics, photochemical pathways. | Exploring potential as a photosensitizer or in photo-responsive materials. |
Rational Design of Derivatives for Specific Chemical Applications
The core structure of this compound is a valuable starting point for the rational design of new molecules with tailored properties. By systematically modifying the scaffold, derivatives can be optimized for a range of applications, from materials science to medicinal chemistry. Research on related structures has shown that derivatives of 1-hydroxy-2-naphthoic acid and 4-amino-1-naphthol (B40241) can serve as precursors to potent biological agents and functional dyes. nih.gov, nih.gov
Future research should adopt a rational, structure-based design approach:
Define a Target Application: Identify a specific goal, such as creating a fluorescent probe, a polymer monomer, or an inhibitor for a specific enzyme.
In Silico Design and Screening: Use computational tools to model how modifications to the this compound structure would affect its properties. For example, adding electron-withdrawing or -donating groups can tune the molecule's electronic and photophysical characteristics. Molecular docking can predict the binding affinity of virtual derivatives to a target protein. nih.gov, nih.gov
Synthesis and Evaluation: Synthesize the most promising candidates identified through computational screening. This approach has been successfully used to develop 1-hydroxynaphthalene-2-carboxanilides as potential anticancer agents and naphthofuran derivatives as SIRT1 activators. nih.gov, nih.gov
Structure-Activity Relationship (SAR) Studies: Systematically analyze how changes in the molecular structure correlate with the observed activity or property. This iterative process of design, synthesis, and testing is crucial for optimizing the lead compound.
By leveraging the nitrile and hydroxyl functionalities as synthetic handles, a library of derivatives can be created for screening in various applications, including as intermediates for dyes, agrochemicals, and pharmaceuticals. atamankimya.com, rasayanjournal.co.in
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 1-Hydroxynaphthalene-2-carbonitrile, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or cyanation reactions. For example, hydroxynaphthalene derivatives can undergo nitrile group introduction via halogen exchange using copper cyanide (CuCN) in polar aprotic solvents like DMF. Optimization includes varying temperature (80–120°C), reaction time (6–24 hours), and catalyst loading (1–5 mol%) . Characterization via HPLC (to monitor reaction progress) and NMR (to confirm structure) is critical.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- Chromatography : HPLC or GC-MS with a C18 column and acetonitrile/water mobile phase.
- Spectroscopy : H/C NMR to confirm functional groups and FT-IR for hydroxyl (-OH) and nitrile (-CN) bands (~3400 cm and ~2200 cm, respectively).
- Elemental Analysis : To verify molecular formula (CHNO) .
Q. What are the key considerations for designing toxicity screening assays for this compound?
- Methodology : Follow OECD guidelines for acute toxicity (e.g., OECD 423). Use in vitro models (e.g., HepG2 cells for hepatic effects) and in vivo rodent studies (oral/dermal exposure routes). Monitor endpoints like LC, histopathology, and biomarkers (e.g., ALT/AST for liver damage). Include positive controls (e.g., naphthalene) and statistical power analysis to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to modify this compound for enhanced biological activity?
- Methodology :
- Derivatization : Introduce substituents (e.g., halogens, alkyl groups) at the 1-hydroxyl or 2-cyano positions via electrophilic substitution.
- In Silico Modeling : Use tools like Schrödinger Suite for docking studies to predict binding affinity with target proteins (e.g., cytochrome P450 enzymes).
- Biological Testing : Compare IC values of derivatives in enzyme inhibition assays .
Q. What computational approaches are effective in predicting the environmental fate of this compound?
- Methodology :
- QSPR Models : Predict biodegradability and bioaccumulation using EPI Suite or TEST software.
- Molecular Dynamics Simulations : Assess partitioning coefficients (log P) and persistence in soil/water matrices.
- Experimental Validation : Couple with HPLC-MS to detect degradation products (e.g., hydroxylated derivatives) in simulated environmental conditions .
Q. How can researchers resolve contradictions in toxicity data across studies on naphthalene derivatives?
- Methodology :
- Systematic Review Frameworks : Apply PRISMA guidelines to screen literature. Use tools like Covidence for data extraction and GRADE for confidence assessment.
- Meta-Analysis : Pool data from studies with comparable exposure routes (oral/inhalation) and adjust for confounding variables (e.g., species, dosage) using random-effects models.
- Sensitivity Analysis : Exclude low-confidence studies (e.g., those with <80% reproducibility) .
Q. What strategies improve the detection limits of this compound in environmental samples?
- Methodology :
- Sample Preconcentration : Solid-phase extraction (SPE) with C18 cartridges or molecularly imprinted polymers (MIPs).
- Advanced Chromatography : UPLC-MS/MS with electrospray ionization (ESI) in negative ion mode.
- Quality Control : Spike recovery tests and use of isotope-labeled internal standards (e.g., C-labeled analogs) .
Methodological Resources
- Databases for Literature Reviews : PubMed, Web of Science, and Reaxys (prioritize peer-reviewed studies) .
- Synthesis Planning : Use AI-driven tools (e.g., CAS Synthetic Methodology Explorer) for retrosynthetic analysis .
- Toxicokinetic Modeling : GastroPlus or PK-Sim to simulate absorption/distribution in mammalian systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
